4-(2-(4-Fluorophenoxy)-4-methylphenyl)piperidine
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Overview
Description
4-(2-(4-fluorophenoxy)-4-methylphenyl)piperidine is an organic compound belonging to the class of diphenylethers. This compound is characterized by the presence of two benzene rings linked through an ether group, with a piperidine ring attached to one of the benzene rings. The fluorine atom on the phenoxy group adds unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-fluorophenoxy)-4-methylphenyl)piperidine typically involves the reaction of 4-fluorophenol with 4-methylbenzyl chloride to form 4-(4-fluorophenoxy)-4-methylbenzyl chloride. This intermediate is then reacted with piperidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-fluorophenoxy)-4-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(4-fluorophenoxy)-4-methylphenyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-(4-fluorophenoxy)-4-methylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenoxy)piperidine
- 4-(2-Hydroxybenzylamino)-N-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide
Uniqueness
4-(2-(4-fluorophenoxy)-4-methylphenyl)piperidine is unique due to the presence of both a fluorophenoxy group and a methylphenyl group attached to the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C18H20FNO |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-[2-(4-fluorophenoxy)-4-methylphenyl]piperidine |
InChI |
InChI=1S/C18H20FNO/c1-13-2-7-17(14-8-10-20-11-9-14)18(12-13)21-16-5-3-15(19)4-6-16/h2-7,12,14,20H,8-11H2,1H3 |
InChI Key |
MUPPOMFFBLBAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCNCC2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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